molecular formula C15H19NO2 B15291757 Tesimeltion Enantiomer

Tesimeltion Enantiomer

Cat. No.: B15291757
M. Wt: 245.32 g/mol
InChI Key: PTOIAAWZLUQTIO-MFKMUULPSA-N
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Description

Tesimeltion Enantiomer is a chiral compound, meaning it has two non-superimposable mirror images known as enantiomers. These enantiomers have identical physical properties but can exhibit different biological activities. The study and application of enantiomers are crucial in various fields, including pharmaceuticals, where one enantiomer may be therapeutically beneficial while the other could be inactive or even harmful.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tesimeltion Enantiomer typically involves asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis uses chiral catalysts or chiral auxiliaries to produce one enantiomer preferentially. Chiral resolution, on the other hand, involves separating the enantiomers from a racemic mixture using methods such as crystallization, chromatography, or enzymatic resolution .

Industrial Production Methods

Industrial production of this compound often employs high-performance liquid chromatography (HPLC) with a chiral stationary phase to achieve enantiomeric separation on a large scale. Another method involves the use of chiral host compounds to form inclusion complexes, which can then be separated .

Chemical Reactions Analysis

Types of Reactions

Tesimeltion Enantiomer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and pH .

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

Tesimeltion Enantiomer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tesimeltion Enantiomer involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at a receptor site, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tesimeltion Enantiomer include other chiral molecules like:

Uniqueness

What sets this compound apart is its specific chiral configuration and the unique biological activities it exhibits. Unlike its similar compounds, this compound may have distinct therapeutic potentials or industrial applications that make it valuable for targeted research and development .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

N-[[(1S,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide

InChI

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m1/s1

InChI Key

PTOIAAWZLUQTIO-MFKMUULPSA-N

Isomeric SMILES

CCC(=O)NC[C@H]1C[C@@H]1C2=C3CCOC3=CC=C2

Canonical SMILES

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2

Origin of Product

United States

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